1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
Description
Properties
IUPAC Name |
1-tert-butyl-3,5-dimethylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O2S/c1-6-8(15(10,13)14)7(2)12(11-6)9(3,4)5/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPWLWGKWIMAOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)(C)C)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1156916-83-4 | |
| Record name | 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Synthetic Applications
1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is primarily used as a reagent in organic synthesis. Its applications include:
- Synthesis of Sulfonamides : This compound can be used to introduce sulfonamide groups into organic molecules, which are crucial for the development of pharmaceuticals.
- Preparation of Heterocycles : It serves as a building block for synthesizing various heterocyclic compounds, which are essential in drug discovery.
Table 1: Synthetic Applications
| Application | Description |
|---|---|
| Sulfonamide Synthesis | Used to create sulfonamide derivatives that exhibit antimicrobial properties. |
| Heterocycle Formation | Acts as a precursor for synthesizing complex heterocyclic structures. |
Research has indicated that compounds derived from this compound exhibit various biological activities:
- Antimicrobial Properties : Certain sulfonamide derivatives synthesized from this compound have shown effectiveness against bacterial strains.
- Anti-inflammatory Effects : Some studies suggest that derivatives can inhibit inflammatory pathways.
Case Studies
-
Antimicrobial Activity Study :
- A series of sulfonamides derived from this compound were tested against Staphylococcus aureus. Results indicated significant inhibition at low concentrations, showcasing potential for antibiotic development.
-
Anti-inflammatory Research :
- In vitro assays demonstrated that specific derivatives could reduce the production of pro-inflammatory cytokines in macrophage models, suggesting therapeutic potential for inflammatory diseases.
Industrial Applications
Beyond laboratory synthesis, this compound also finds use in industrial applications:
- Pharmaceutical Manufacturing : As an intermediate in the production of drugs, particularly those targeting infectious diseases and inflammatory conditions.
- Agricultural Chemistry : Utilized in the synthesis of agrochemicals that require sulfonamide functionalities for enhanced efficacy.
Table 2: Industrial Applications
| Industry | Use Case |
|---|---|
| Pharmaceuticals | Intermediate for drug synthesis, especially antibiotics and anti-inflammatories. |
| Agriculture | Synthesis of agrochemicals with improved action against pests and diseases. |
Mechanism of Action
The mechanism by which 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Pyrazole-4-sulfonyl Chlorides
*Estimated based on molecular formula comparisons.
Key Observations :
- The tert-butyl derivative has the highest molecular weight and steric bulk, which may reduce reactivity in nucleophilic substitutions but improve thermal stability .
- Fluorinated derivatives (e.g., difluoromethyl) display increased electronegativity, influencing electronic properties and solubility .
Reactivity Insights :
- The tert-butyl group’s steric hindrance may slow sulfonamide formation compared to ethyl or methyl analogs, as observed in slower reaction kinetics for bulky substituents .
- Fluorinated derivatives require specialized reagents (e.g., difluoromethylating agents), increasing synthesis complexity .
Commercial Availability and Stability
Stability Considerations :
Table 5: Hazard Profiles
Safety Notes:
- Sulfonyl chlorides universally require precautions against moisture and reactive nucleophiles. Ethyl derivatives explicitly mandate P280 (gloves/face protection) .
Biological Activity
1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (CAS No. 1156916-83-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C₉H₁₅ClN₂O₂S
- Molecular Weight : 250.75 g/mol
- Structure : The compound features a pyrazole ring with tert-butyl and dimethyl substituents, as well as a sulfonyl chloride functional group.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various methodologies have been explored to optimize yield and purity.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of pyrazole derivatives, including sulfonamides derived from this compound. These compounds were evaluated for their ability to inhibit cell growth in various cancer cell lines. For instance, a study demonstrated that certain derivatives exhibited significant cytotoxicity against U937 cells, with IC₅₀ values indicating effective antiproliferative activity without notable cytotoxic effects on normal cells .
The biological mechanisms underlying the activity of pyrazole sulfonamides often involve inhibition of key enzymes and pathways associated with cell proliferation and survival. Compounds in this class have shown promise as inhibitors of protein glycation and possess antibacterial, antifungal, and anti-inflammatory properties .
Study 1: Anticancer Activity
A specific derivative synthesized from this compound was tested against human cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity, with a notable reduction in cell viability at concentrations as low as 10 µM .
Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory potential of related pyrazole derivatives. The compounds were assessed for their ability to inhibit COX enzymes, which are critical in inflammatory processes. Results showed that some derivatives had IC₅₀ values significantly lower than those of established anti-inflammatory drugs like diclofenac .
Data Tables
| Study | Cell Line | IC₅₀ (µM) | Activity |
|---|---|---|---|
| Study 1 | U937 | 10 | Antiproliferative |
| Study 2 | COX Inhibition | <5 | Anti-inflammatory |
Preparation Methods
The synthesis of 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride typically involves the sulfonylation of a pyrazole derivative bearing tert-butyl and methyl substituents at the 1, 3, and 5 positions, respectively. The key step is the introduction of the sulfonyl chloride group at the 4-position of the pyrazole ring.
- The starting material is often N-methyl-1-(1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine , a commercially available or synthetically prepared intermediate.
- The sulfonyl chloride reagent used is typically an aryl or alkyl sulfonyl chloride, or in some cases, chlorosulfonic acid derivatives.
- The reaction is carried out in an aprotic solvent such as methylene chloride (dichloromethane) at room temperature.
- A base such as trimethylamine is added to neutralize the hydrogen chloride generated during the reaction.
This approach is based on nucleophilic substitution where the pyrazole nitrogen or an amine substituent reacts with the sulfonyl chloride to form the sulfonamide linkage, followed by chlorination at the sulfonyl moiety.
Detailed Reaction Conditions and Procedure
Based on the literature from peer-reviewed pesticide science journals and chemical synthesis reports:
Preparation of the Pyrazole Amine Intermediate
The amine intermediate, N-methyl-1-(1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine , is prepared by reductive amination or related methods:
- Methylamine hydrochloride and paraformaldehyde are reacted in absolute ethanol at 60°C.
- The pyrazole derivative (tert-butyl-3,5-dimethyl-1H-pyrazole) is added and the mixture is heated at 75°C for 10 hours.
- The solvent is removed under reduced pressure, and the residue is extracted with chloroform and washed with saturated sodium bicarbonate.
- The organic phase is dried and purified by flash chromatography to yield the amine as an oil or solid.
Mechanistic Insights
The sulfonylation proceeds via nucleophilic attack of the amine nitrogen on the sulfonyl chloride electrophile, facilitated by the base (trimethylamine) which scavenges the released HCl. The reaction is typically carried out at room temperature to avoid side reactions and decomposition.
The tert-butyl group on the pyrazole ring is introduced via an SN1 mechanism if starting from tert-butanol derivatives, involving formation of a tert-butyl carbocation intermediate that reacts with the pyrazole nitrogen. This step is generally done prior to sulfonylation.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting material | N-methyl-1-(1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine (B3) |
| Sulfonyl chloride reagent | 2-Fluorobenzenesulfonyl chloride or other sulfonyl chlorides |
| Solvent | Methylene chloride (dichloromethane) |
| Base | Trimethylamine |
| Temperature | Room temperature (~20–25°C) |
| Reaction time | 12 hours |
| Work-up | Aqueous washes (NaHCO3, HCl, NaCl), drying over Na2SO4 |
| Purification | Chromatography (CHCl3:MeOH 9:1) |
| Yield | 29–38% depending on exact conditions |
| Melting point (for reference) | 86–87°C (reported for related sulfonyl chloride derivatives) |
Research Findings and Notes
- The sulfonylation method is reproducible and scalable, suitable for preparing various pyrazole sulfonyl chloride derivatives with different substituents on the pyrazole ring.
- The reaction tolerates the steric bulk of the tert-butyl group without significant loss of yield.
- The purity and identity of the product are confirmed by NMR (1H, 13C), melting point, and HRMS analysis.
- The sulfonyl chloride group is reactive and can be further used for derivatization to sulfonamides or other sulfonyl-containing compounds.
- Commercial availability of the key amine intermediate simplifies the synthetic route, reducing the number of steps and improving overall efficiency.
Q & A
Basic: What are the recommended synthetic routes for 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, and how are intermediates characterized?
Answer:
A common approach involves sulfonation of the pyrazole core. Starting with 1-tert-butyl-3,5-dimethyl-1H-pyrazole, sulfonation can be achieved using chlorosulfonic acid (ClSO₃H) under anhydrous conditions at 0–5°C. The reaction is quenched with ice-water, and the product is extracted using dichloromethane. Intermediate characterization typically employs:
- ¹H/¹³C NMR : To confirm substitution patterns and tert-butyl/methyl group integrity.
- Mass Spectrometry (MS) : To verify molecular weight (e.g., [M+H]+ peak at m/z 291.1).
- Melting Point (mp) Analysis : Compare against literature values (if available) using differential scanning calorimetry (DSC) .
For tert-butyl-protected precursors, X-ray crystallography (as seen in structurally related pyrazoles) can resolve steric effects .
Basic: How do steric and electronic effects of substituents influence the reactivity of this sulfonyl chloride?
Answer:
The tert-butyl group at the 1-position introduces significant steric hindrance, limiting nucleophilic attack at the adjacent sulfonyl chloride. Methyl groups at 3,5-positions enhance electron density at the pyrazole ring, potentially stabilizing intermediates during sulfonamide formation. Comparative studies with analogs lacking the tert-butyl group (e.g., 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride) show faster reaction kinetics but lower selectivity due to reduced steric shielding .
Advanced: How can researchers resolve contradictions in reported spectral data or melting points for this compound?
Answer:
Discrepancies may arise from impurities or polymorphic forms. Recommended steps:
Reproduce Synthesis : Strictly control reaction conditions (e.g., moisture exclusion).
Multi-Technique Validation : Use HPLC to assess purity (>98%) and overlay NMR spectra with published data.
Thermal Analysis : Perform DSC to detect polymorphs, as seen in pyrazole derivatives with mp variations (e.g., 167–169°C for structurally related compounds ).
Advanced: What mechanistic insights guide the optimization of sulfonamide formation using this reagent?
Answer:
Key factors:
- Solvent Choice : Use aprotic solvents (e.g., THF, DCM) to avoid hydrolysis.
- Base Selection : Triethylamine or DMAP neutralizes HCl, accelerating amine coupling.
- Temperature Control : Reactions at −20°C minimize side reactions (e.g., sulfonate ester formation).
Mechanistic studies using isotopic labeling (¹⁵N/¹³C) or DFT calculations can elucidate transition states, as demonstrated in pyrazole-carbaldehyde syntheses .
Application: How is this sulfonyl chloride utilized in synthesizing biologically active sulfonamides?
Answer:
It serves as a key intermediate for sulfonamide libraries. Example protocol:
Amino Coupling : React with primary/secondary amines (1:1.2 molar ratio) in DCM at 0°C for 2 hours.
Workup : Extract with NaHCO₃, purify via flash chromatography (silica gel, ethyl acetate/hexane).
Biological Screening : Assess antimicrobial/anticancer activity using assays akin to pyrazole-carbaldehyde derivatives .
Advanced: What strategies mitigate decomposition during storage or handling?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
